REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][O:8][N:9]1C(=O)C2=CC=CC=C2C1=O.NN>C(O)C>[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][O:8][NH2:9]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated again under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC=CC1CON
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |